

Application Notes & Protocols: Recombinant Tryptophanase Expression and Purification

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Compound of Interest

Compound Name: Tryptophanase

Cat. No.: B13386488

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptophanase (TnaA) is a pyridoxal phosphate (PLP)-dependent enzyme found in various bacterial species, including *Escherichia coli*.^{[1][2]} It plays a crucial role in bacterial metabolism by catalyzing the degradation of L-tryptophan into indole, pyruvate, and ammonia.^{[2][3]} The production of indole, a key signaling molecule, influences bacterial processes such as biofilm formation and pathogenesis, making **tryptophanase** a subject of significant research interest.^[1] The ability to produce highly pure and active recombinant **tryptophanase** is essential for structural studies, inhibitor screening, and various biotechnological applications.

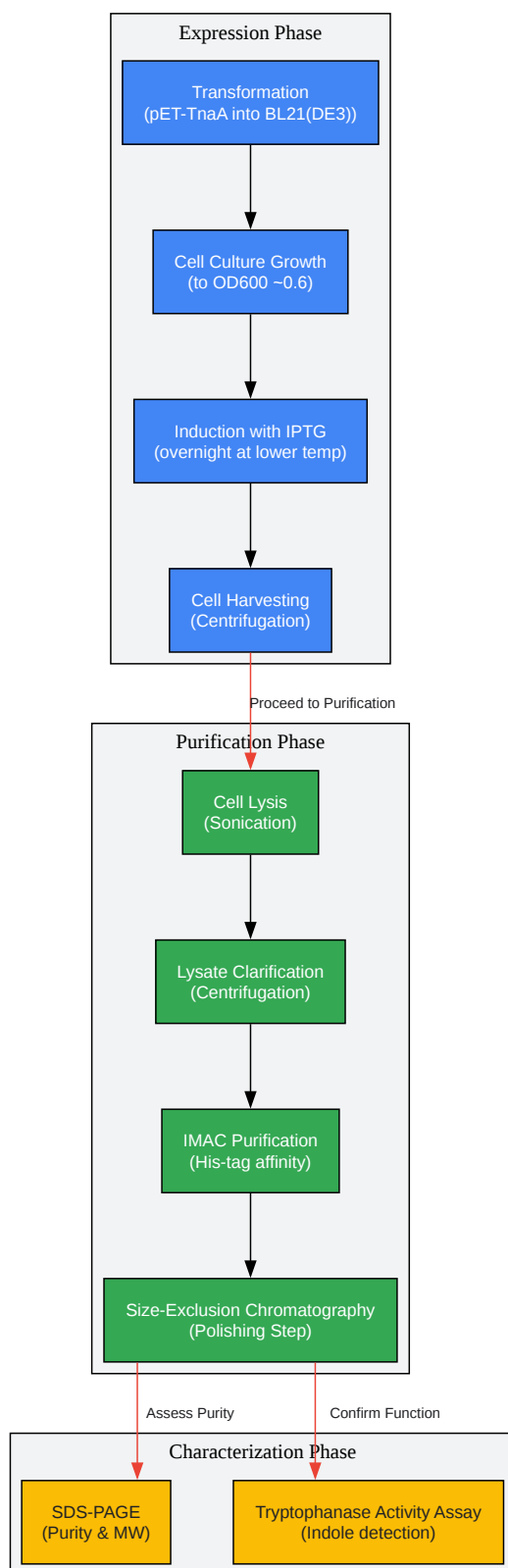
These application notes provide a comprehensive workflow for the expression and purification of recombinant **tryptophanase**, primarily focusing on a His-tagged construct expressed in *E. coli*. The protocols cover expression, multi-step purification, and characterization.

I. Expression of Recombinant Tryptophanase in *E. coli*

The most common system for producing recombinant **tryptophanase** is the *E. coli* expression system, valued for its rapid growth, high yields, and low cost. The BL21(DE3) strain is a popular choice as it contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for inducible protein expression with isopropyl β -D-1-thiogalactopyranoside

(IPTG). To facilitate purification, the **tryptophanase** gene is typically cloned into an expression vector (e.g., pET series) that incorporates an N- or C-terminal polyhistidine tag (His-tag).

Experimental Workflow for Tryptophanase Expression & Purification



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- To cite this document: BenchChem. [Application Notes & Protocols: Recombinant Tryptophanase Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13386488#recombinant-tryptophanase-expression-and-purification-methods>]

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